5-Bromo-4-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula CHBrNO and a molecular weight of 260.04 g/mol. It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzaldehyde structure. The compound is often utilized in organic synthesis as a building block due to its reactive functional groups, which facilitate various chemical transformations. The IUPAC name for this compound is 5-bromo-4-methoxy-2-nitrobenzaldehyde, and its CAS number is 1036757-01-3 .
These reactions highlight its utility in synthesizing more complex organic molecules .
The synthesis of 5-bromo-4-methoxy-2-nitrobenzaldehyde can be achieved through several methods:
These methods allow for the efficient production of the compound while maintaining high purity levels .
5-Bromo-4-methoxy-2-nitrobenzaldehyde finds applications in various fields:
The compound's reactive functional groups make it suitable for further modifications, expanding its utility in synthetic chemistry .
These studies are crucial for assessing the safety and efficacy of compounds derived from 5-bromo-4-methoxy-2-nitrobenzaldehyde .
Several compounds share structural similarities with 5-bromo-4-methoxy-2-nitrobenzaldehyde, making them relevant for comparison:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | CHBrNO | 0.96 |
4-Bromo-2-methoxy-1-nitrobenzene | CHBrNO | 0.90 |
4-Bromo-2-ethoxy-1-nitrobenzene | CHBrNO | 0.87 |
1-Bromo-2-methoxy-3-nitrobenzene | CHBrNO | 0.86 |
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | CHBrNO | 0.85 |
These compounds exhibit variations in substituents that affect their physical and chemical properties, reactivity, and potential applications. The uniqueness of 5-bromo-4-methoxy-2-nitrobenzaldehyde lies in its specific arrangement of functional groups, which may impart distinct reactivity patterns compared to its analogs .